- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,
Cas no 947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate)
![methyl (2R)-2-[(propan-2-yl)amino]butanoate structure](https://nl.kuujia.com/scimg/cas/947667-22-3x500.png)
947667-22-3 structure
Productnaam:methyl (2R)-2-[(propan-2-yl)amino]butanoate
CAS-nummer:947667-22-3
MF:C8H17NO2
MW:159.2260825634
MDL:MFCD24395103
CID:2171927
PubChem ID:59815008
methyl (2R)-2-[(propan-2-yl)amino]butanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- Methyl (2r)-2-(isopropylamino) butanoate
- (R)-Methyl 2-(isopropylamino)butanoate
- Methyl (2R)-2-[(1-methylethyl)amino]butanoate (ACI)
- methyl (2R)-2-[(propan-2-yl)amino]butanoate
- VMUHGXXMBHEUOC-SSDOTTSWSA-N
- AKOS030524084
- methyl (2R)-2-(isopropylamino)butanoate
- XMB66722
- SCHEMBL8920477
- CS-0162209
- (R)-Methyl 2-(isopropylamino)butanoate ee
- SC5064
- 947667-22-3
- methyl (2R)-2-(propan-2-ylamino)butanoate
- (R)-methyl2-(isopropylamino)butanoate
- DS-19399
-
- MDL: MFCD24395103
- Inchi: 1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1
- InChI-sleutel: VMUHGXXMBHEUOC-SSDOTTSWSA-N
- LACHT: [C@H](CC)(NC(C)C)C(=O)OC
Berekende eigenschappen
- Exacte massa: 159.125928785g/mol
- Monoisotopische massa: 159.125928785g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 5
- Complexiteit: 123
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 38.3Ų
methyl (2R)-2-[(propan-2-yl)amino]butanoate Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P280-P305+P351+P338
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C
methyl (2R)-2-[(propan-2-yl)amino]butanoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232849-10g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 10g |
¥1705.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-25g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
¥2155.0 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629254-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
¥2245.0 | 2024-04-17 | |
Chemenu | CM255950-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
$729 | 2021-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-5g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 5g |
¥635.0 | 2024-07-19 | |
Chemenu | CM255950-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
$729 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232849-5g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 5g |
¥936.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP281-5g |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 97% | 5g |
734.0CNY | 2021-07-12 | |
Ambeed | A107681-1g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 1g |
$31.0 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2156-5g |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 95% | 5g |
¥612.0 | 2024-04-15 |
methyl (2R)-2-[(propan-2-yl)amino]butanoate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane ; cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
Referentie
- Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) InhibitorsJournal of Medicinal Chemistry, 2018, 61(17), 7785-7795,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt
Referentie
- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 18 h, rt
Referentie
- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
Referentie
- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Referentie
- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,
methyl (2R)-2-[(propan-2-yl)amino]butanoate Raw materials
- Butanoic acid, 2-amino-, methyl ester, (R)-
- (R)-2-Aminobutyric Acid
- methyl (2R)-2-aminobutanoate;hydrochloride
methyl (2R)-2-[(propan-2-yl)amino]butanoate Preparation Products
methyl (2R)-2-[(propan-2-yl)amino]butanoate Gerelateerde literatuur
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
3. Book reviews
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:947667-22-3)methyl (2R)-2-[(propan-2-yl)amino]butanoate

Zuiverheid:99%/99%
Hoeveelheid:10g/25g
Prijs ($):159.0/322.0